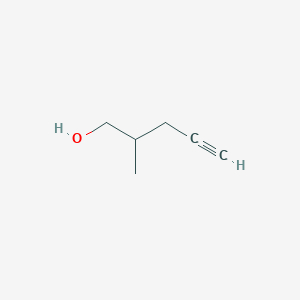
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione
Descripción general
Descripción
NL-1 es un compuesto conocido por su función como inhibidor de mitoNEET. MitoNEET es una proteína ubicada en la membrana mitocondrial externa e interviene en la bioenergética celular y la regulación redox. NL-1 ha demostrado potencial en diversas aplicaciones terapéuticas, particularmente en el tratamiento de la leucemia linfoblástica aguda de células B resistente a los fármacos y el accidente cerebrovascular isquémico .
Mecanismo De Acción
NL-1 ejerce sus efectos inhibiendo la proteína mitoNEET, que participa en la bioenergética mitocondrial y la regulación redox. Al unirse a mitoNEET, NL-1 modula la actividad de la proteína, lo que lleva a cambios en el metabolismo celular y la inducción de la autofagia. Este mecanismo es particularmente relevante en el contexto de sus efectos antileucémicos y neuroprotectores .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
NL-1 se puede sintetizar mediante una serie de reacciones químicas que implican derivados de tiazolidindiona. La síntesis suele implicar la reacción de 5-(3,5-di-terc-butil-4-hidroxibencil)-4-hidroxi-tiazol-2(5H)-ona con reactivos apropiados en condiciones controladas .
Métodos de Producción Industrial
La producción industrial de NL-1 implica la síntesis a gran escala utilizando rutas químicas similares a las de la síntesis de laboratorio. El proceso incluye la preparación de licor madre mediante la disolución del compuesto en dimetilsulfóxido (DMSO) para lograr la concentración deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
NL-1 experimenta diversas reacciones químicas, que incluyen:
Oxidación: NL-1 se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.
Sustitución: NL-1 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Borohidruro de sodio u otros agentes reductores.
Sustitución: Diversos nucleófilos y electrófilos en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de NL-1 .
Aplicaciones Científicas De Investigación
NL-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la función mitocondrial y la bioenergética.
Biología: Se investiga por su papel en el metabolismo celular y la autofagia.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de la leucemia resistente a los fármacos y el accidente cerebrovascular isquémico
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la disfunción mitocondrial
Comparación Con Compuestos Similares
NL-1 es único en su inhibición específica de mitoNEET. Los compuestos similares incluyen:
Rosiglitazona: Otro derivado de tiazolidindiona que también se dirige a mitoNEET pero con diferentes afinidades de unión y efectos.
Pioglitazona: Similar a la rosiglitazona, se dirige a mitoNEET y se utiliza en el tratamiento de la diabetes
NL-1 destaca por sus aplicaciones específicas en el tratamiento de la leucemia resistente a los fármacos y el accidente cerebrovascular isquémico, lo que destaca su potencial como un nuevo agente terapéutico .
Propiedades
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYSPGKYXWGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
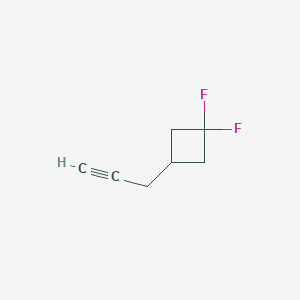
![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
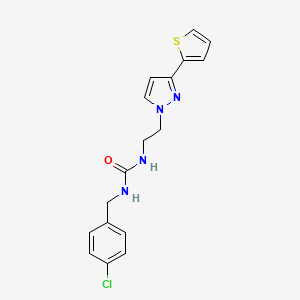
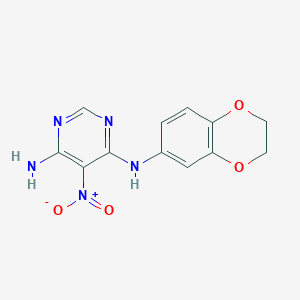
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2861721.png)
![1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide](/img/structure/B2861722.png)
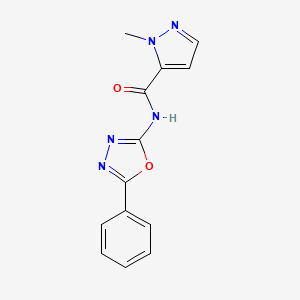
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861724.png)

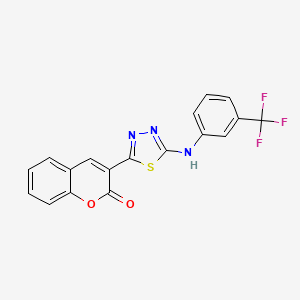

![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
